molecular formula C5H4O4 B8387478 Acetonedicarboxylic acid anhydride

Acetonedicarboxylic acid anhydride

Cat. No. B8387478
M. Wt: 128.08 g/mol
InChI Key: ZZDVARHNYQAWQT-UHFFFAOYSA-N
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Patent
US04747871

Procedure details

To acetic anhydride (350 ml) at 0° acetone dicarboxylic acid (200 g, 1.37 mole) was added slowly over 1/2 hour with vigorous stirring. After stirring 3 hours, a white solid was filtered and washed with ether (100 ml). Drying the solid 3 hours at 50° C. (0.1 mm) gave acetone dicarboxylic acid anhydride (149 g), m.p. 134°-136° C.
Name
acetone dicarboxylic acid
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[O:3].[CH:5]([OH:7])=[O:6].[CH:8](O)=[O:9]>C(OC(=O)C)(=O)C>[CH3:1][C:2]([CH:4]1[C:8](=[O:9])[O:7][C:5]1=[O:6])=[O:3] |f:0.1.2|

Inputs

Step One
Name
acetone dicarboxylic acid
Quantity
200 g
Type
reactant
Smiles
CC(=O)C.C(=O)O.C(=O)O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
a white solid was filtered
WASH
Type
WASH
Details
washed with ether (100 ml)
CUSTOM
Type
CUSTOM
Details
Drying the solid 3 hours at 50° C. (0.1 mm)
Duration
3 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(=O)C1C(=O)OC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 149 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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